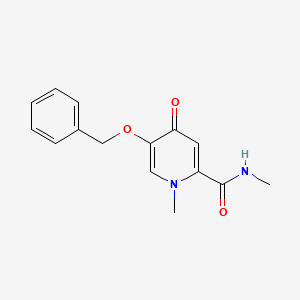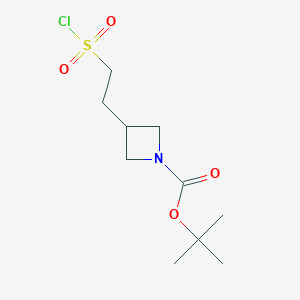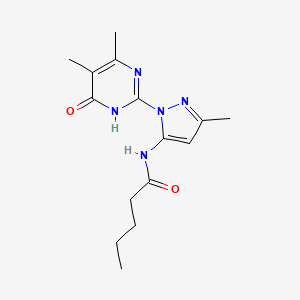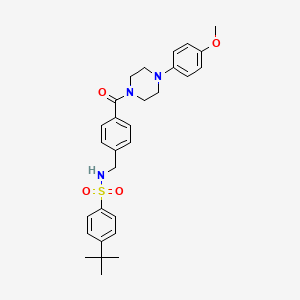
5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide, also known as Boc-ON, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. In
Mecanismo De Acción
5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide acts as a prodrug, which means that it is converted into an active form in the body. The active form of 5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide is believed to inhibit the activity of enzymes called phosphodiesterases, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of platelet aggregation and the relaxation of smooth muscle. It has also been shown to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide in lab experiments is its versatility in the synthesis of various compounds. However, one of the limitations is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are many future directions for the research and development of 5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide. One potential area of focus is the development of new drugs for the treatment of diseases such as cancer and cardiovascular disease. Another area of interest is the exploration of 5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide's potential as a catalyst in organic synthesis reactions. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of 5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide.
In conclusion, 5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a versatile chemical compound that has potential applications in various fields, including drug development and organic synthesis. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide in various fields.
Métodos De Síntesis
The synthesis of 5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves the reaction of 5-(benzyloxy)-1,4-dihydropyridine-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of triethylamine. The resulting compound is then treated with acetic anhydride to yield 5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide has been used in scientific research as a precursor for the synthesis of various compounds, including pyridine-2,4,6-tricarboxamides and 1,4-dihydropyridines. It has also been used in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N,1-dimethyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-16-15(19)12-8-13(18)14(9-17(12)2)20-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVSXXSVWGIBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=O)C(=CN1C)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-N,1-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)




![7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2949971.png)

![N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2949974.png)



